

Technical Guide: Physicochemical Properties of tert-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the vapor pressure and boiling point of **tert-butyl acetate** (TBAc), a widely used solvent in various industrial and pharmaceutical applications. The guide summarizes key physical data, details common experimental protocols for their determination, and illustrates the underlying principles and workflows.

Physical Properties of tert-Butyl Acetate

tert-Butyl acetate (CAS No: 540-88-5) is a colorless, flammable liquid with a characteristic fruity, camphor-like odor.[1][2][3] It is utilized as a solvent in the production of lacquers, inks, adhesives, and industrial cleaners.[2][3][4] Its physical properties, particularly its boiling point and vapor pressure, are critical for its safe handling, application, and formulation in various processes.

Boiling Point Data

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of **tert-butyl acetate** is consistently reported in the range of 95-98 °C at standard atmospheric pressure.



Reported Boiling Point	Pressure	Source
98 °C	Standard	ChemicalBook[3]
97.8 °C	Standard	Wikipedia, NIC Industries[2][5]
97-98 °C	Standard	Sigma-Aldrich[6]
95-97 °C	1013 hPa	Sigma-Aldrich, Merck Millipore[7]
208 °F (97.8 °C)	760 mmHg	OSHA, NOAA[1][8]

Vapor Pressure Data

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The data below is crucial for understanding the volatility of **tert-butyl acetate** and for performing safety assessments, particularly regarding its flammability and exposure limits.

Reported Vapor Pressure	Temperature	Source
41 hPa (30.8 Torr)	20 °C	Sigma-Aldrich, ChemicalBook[3]
55.995 hPa (42 Torr)	20 °C	Webb Chemical, NIC Industries[4][5]
30 mmHg (40 hPa)	20 °C	Alliance Chemical[9]
6.3 kPa (63 hPa)	25 °C	PubChem[10]

Experimental Protocols

The determination of boiling points and vapor pressures are fundamental experimental procedures in chemistry. The following sections describe the general methodologies used to obtain the data presented above.

Boiling Point Determination





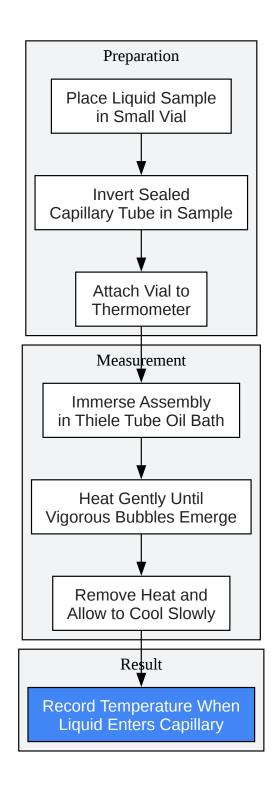


A common and effective method for determining the boiling point of a liquid is the Thiele tube method. This technique relies on a small sample size and visual observation of the point at which the liquid's vapor pressure equals the atmospheric pressure. Other methods include distillation and reflux, which are suitable when larger quantities of the substance are available or when purification is also required.[11]

The general workflow for a micro boiling point determination using a Thiele tube is as follows:

- Sample Preparation: A small amount of the liquid is placed into a vial or small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
- Heating: The apparatus is heated gently in a Thiele tube containing oil to ensure uniform temperature distribution.[11] As the temperature rises, the air trapped in the capillary tube expands and exits, followed by the vapor of the sample, creating a steady stream of bubbles.
- Equilibrium Point: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which bubbling stops and the liquid is drawn up into the capillary tube.[11][12] This signifies that the external pressure has become greater than the vapor pressure of the sample.





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Caption: General workflow for determining boiling point via the Thiele tube method.



Vapor Pressure Determination

Vapor pressure can be measured by static or dynamic methods. A common static method involves introducing a substance into a closed, evacuated system (a manometer) and measuring the pressure at thermal equilibrium. For materials with lower volatility, thermogravimetric analysis (TGA) can be employed, where the rate of mass loss due to evaporation under controlled conditions is related to the vapor pressure through the Langmuir equation.

The logical relationship between temperature, vapor pressure, and the boiling point is fundamental. As the temperature of a liquid increases, more molecules gain sufficient kinetic energy to escape into the vapor phase, thus increasing the vapor pressure. The boiling point is reached when this vapor pressure becomes equal to the surrounding atmospheric pressure, allowing for the formation of vapor bubbles throughout the bulk of the liquid.

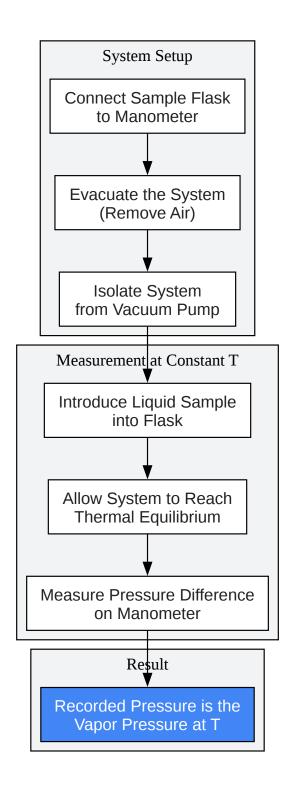


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Caption: Logical relationship between temperature, vapor pressure, and boiling point.

A generalized workflow for determining vapor pressure using a static method is outlined below. This process ensures that the measured pressure is solely due to the substance in equilibrium with its vapor.





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Caption: General workflow for vapor pressure determination using a static method.



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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of tert-Butyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121029#tert-butyl-acetate-vapor-pressure-and-boiling-point-data]

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